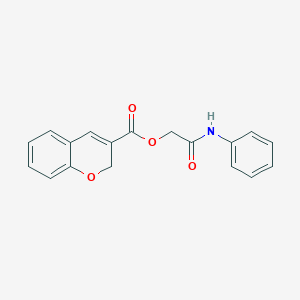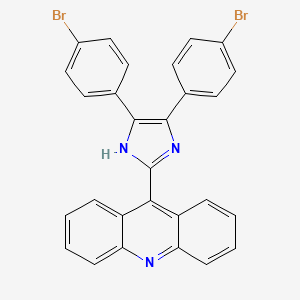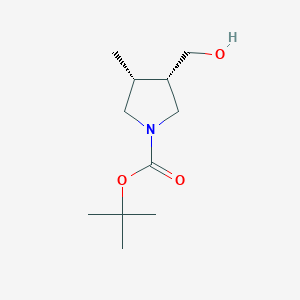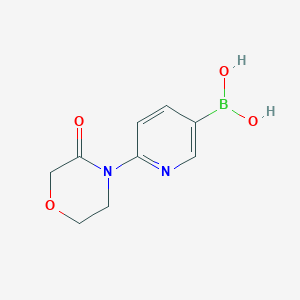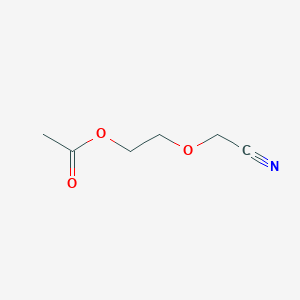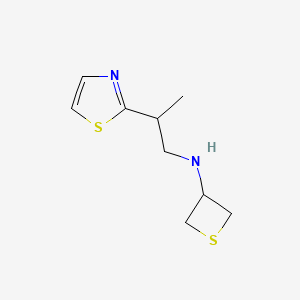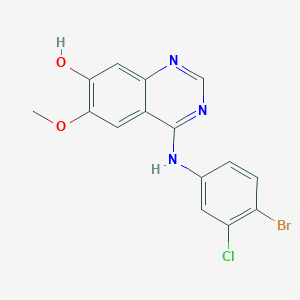
Methyl 4-iodo-6-(trifluoromethyl)nicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-iodo-6-(trifluoromethyl)nicotinate is a chemical compound with the molecular formula C8H5F3INO2 It is a derivative of nicotinic acid, featuring an iodine atom and a trifluoromethyl group attached to the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-iodo-6-(trifluoromethyl)nicotinate typically involves the iodination of a precursor compound, such as Methyl 6-(trifluoromethyl)nicotinate. The reaction is carried out under controlled conditions using iodine and a suitable oxidizing agent. The process may involve the following steps:
Iodination: The precursor compound is treated with iodine in the presence of an oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the desired position on the pyridine ring.
Purification: The reaction mixture is then purified using techniques such as recrystallization or chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality standards.
化学反应分析
Types of Reactions
Methyl 4-iodo-6-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiourea can be used in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate or cesium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
科学研究应用
Methyl 4-iodo-6-(trifluoromethyl)nicotinate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Methyl 4-iodo-6-(trifluoromethyl)nicotinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets.
相似化合物的比较
Methyl 4-iodo-6-(trifluoromethyl)nicotinate can be compared with other similar compounds, such as:
Methyl 4-chloro-6-(trifluoromethyl)nicotinate: Similar structure but with a chlorine atom instead of iodine. It may exhibit different reactivity and biological activity.
Methyl 4-bromo-6-(trifluoromethyl)nicotinate: Contains a bromine atom, which can influence its chemical properties and reactivity.
Methyl 6-(trifluoromethyl)nicotinate:
The uniqueness of this compound lies in the presence of both the iodine atom and the trifluoromethyl group, which confer distinct chemical and biological properties.
属性
分子式 |
C8H5F3INO2 |
|---|---|
分子量 |
331.03 g/mol |
IUPAC 名称 |
methyl 4-iodo-6-(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C8H5F3INO2/c1-15-7(14)4-3-13-6(2-5(4)12)8(9,10)11/h2-3H,1H3 |
InChI 键 |
XSCACBWPAUYXSX-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CN=C(C=C1I)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(4,6-Dichloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B12934063.png)
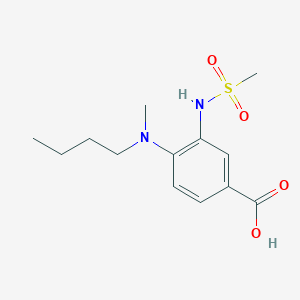
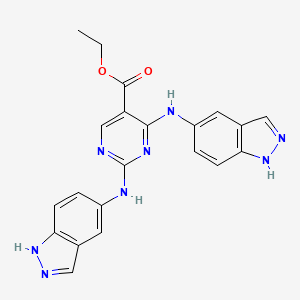
![tert-Butyl (3-hydroxy-1-oxaspiro[3.3]heptan-6-yl)carbamate](/img/structure/B12934069.png)
![[(2R,3R,4S,5R)-3-benzoyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12934070.png)

